4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCTSPFTWSLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387529 | |
| Record name | 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-89-7 | |
| Record name | 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into this compound by treatment with secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl and dioxopyrrolidinyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzoic acid derivatives with pyrrolidinone or pyrrole substituents allows for distinct applications across chemistry and biology. Below is a detailed comparison of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid with analogous compounds:
Structural Comparisons
Functional and Application Comparisons
Bioactivity and Biomedical Applications this compound: Primarily used in radiolabeling (e.g., 18F–SFB synthesis for aptamer conjugation) due to its reactive pyrrolidinone ring . trans 4-(2-Carboxy-vinyl) benzoic acid: Exhibits quorum sensing (QS) and biofilm inhibition in P. aeruginosa (e.g., 48.91% biofilm inhibition at 60 µg/ml) .
Material Science and Synthesis 4-(But-3-enoxy)benzoic acid (BOBA) : Polarizable aromatic rings and alkenyl chains enable liquid crystalline behavior. 4-(2,5-Di-2-thienyl-1H-pyrrol-1-yl)benzoic acid : Thienyl groups confer unique electronic properties, studied via DFT for spectroscopic applications.
Reactivity and Stability 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid : The formyl group increases reactivity for further derivatization but requires storage at 2–8°C for stability. N-(2,5-Dioxopyrrolidin-1-yl)benzamide : Formed via reactions with succinic anhydride, highlighting the versatility of pyrrolidinone in forming amide linkages.
Key Research Findings
- Radiolabeling Efficiency : The target compound’s conjugation to aptamers in sodium phosphate buffer yields usable but low radiochemical outputs (~10–15% efficiency) .
- Biofilm Inhibition : trans 4-(2-Carboxy-vinyl) benzoic acid outperforms the target compound in biofilm inhibition, suggesting substituent-driven bioactivity .
- Regioisomer Effects: 3-(2,5-Dioxo-pyrrol-1-yl)-benzoic acid (meta-substituted) vs.
Biological Activity
4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a pyrrolidine moiety that includes a dioxo group. Its chemical structure can be represented as follows:
This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
Recent studies have indicated various biological activities associated with this compound, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have revealed potential as an anticancer agent.
- Immunomodulatory Effects : The compound may influence immune responses, enhancing the production of monoclonal antibodies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In a study assessing its activity against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Properties
Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in:
- Inhibition of cell proliferation by up to 70% at a concentration of 50 µM.
- Induction of apoptosis , evidenced by increased caspase activity and DNA fragmentation.
This suggests that the compound may serve as a lead for developing new anticancer therapies.
Immunomodulatory Effects
The immunomodulatory potential of this compound was assessed through its impact on monoclonal antibody production. In experiments using Chinese hamster ovary (CHO) cells, the compound enhanced antibody yield while simultaneously suppressing cell growth.
Table 2: Effects on Monoclonal Antibody Production
| Treatment Concentration (mM) | Cell Viability (%) | Antibody Yield (mg/L) |
|---|---|---|
| Control | 95 | 100 |
| 0.32 | 90 | 120 |
| 0.64 | 85 | 150 |
These results indicate that the compound not only enhances productivity but also maintains cell viability, making it a candidate for biopharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid?
- Methodology : Synthesis typically involves multi-step reactions. A core strategy includes coupling pyrrolidinone derivatives with benzoic acid precursors. For example:
- Step 1 : React 3-benzylpyrrolidine-2,5-dione with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at 0–5°C to form the amide bond .
- Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents .
- Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to avoid diketopiperazine byproducts .
Q. What purification techniques are recommended for isolating this compound?
- Methodology :
- Recrystallization : Use ethanol or acetonitrile for high-purity crystals, leveraging differences in solubility between the product and impurities .
- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate regioisomers or diastereomers .
- HPLC : For analytical purity (>95%), use a C18 column with a water/acetonitrile mobile phase (0.1% TFA) .
Q. How is the molecular structure of this compound characterized?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Confirm benzyl and pyrrolidinone substituents (e.g., δ 4.5–5.0 ppm for benzyl protons, δ 170–175 ppm for carbonyl carbons) .
- IR : Detect characteristic peaks for carboxylic acid (2500–3000 cm⁻¹, broad O-H stretch) and amide (1650–1700 cm⁻¹, C=O stretch) .
- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (e.g., m/z 354.1 for C₁₈H₁₅NO₄) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, DMF outperforms THF in amide coupling due to better solubility of intermediates .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate imine formation) .
- Scale-Up : Transition from batch to flow chemistry for reproducibility; automated reactors reduce variability in mixing and heating .
Q. What analytical strategies resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?
- Methodology :
- Thermal Analysis : Compare DSC (differential scanning calorimetry) thermograms to differentiate polymorphic forms. For example, a reported mp range of 180–185°C may indicate varying crystal packing .
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to assess pH-dependent solubility, critical for bioavailability studies .
- X-ray Crystallography : Resolve structural ambiguities (e.g., benzyl group orientation) by obtaining single-crystal data .
Q. What computational approaches predict the biological activity and binding mechanisms of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), guided by structural analogs .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gap) with anti-inflammatory or cytotoxic activity using datasets from PubChem .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories .
Key Challenges & Contradictions
- Synthetic Byproducts : Competing pathways may yield diketopiperazines; mitigate via low-temperature coupling .
- Polymorphism : Conflicting mp values arise from solvent-induced crystallization; standardize recrystallization protocols .
- Bioactivity Variability : Differences in assay conditions (e.g., cell lines, incubation time) complicate cross-study comparisons; adopt OECD guidelines for consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
